molecular formula C16H24O2 B14518384 Hexadeca-2,4,6,8,10-pentaene-1,13-diol CAS No. 62908-08-1

Hexadeca-2,4,6,8,10-pentaene-1,13-diol

Cat. No.: B14518384
CAS No.: 62908-08-1
M. Wt: 248.36 g/mol
InChI Key: IKXVFBGDFMVZDZ-UHFFFAOYSA-N
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Description

Hexadeca-2,4,6,8,10-pentaene-1,13-diol is a polyunsaturated diol characterized by a 16-carbon backbone with five conjugated double bonds (positions 2,4,6,8,10) and hydroxyl groups at positions 1 and 12. This structure confers unique physicochemical properties, including high reactivity due to conjugation and polarity from the diol moieties.

Properties

CAS No.

62908-08-1

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

hexadeca-2,4,6,8,10-pentaene-1,13-diol

InChI

InChI=1S/C16H24O2/c1-2-13-16(18)14-11-9-7-5-3-4-6-8-10-12-15-17/h3-12,16-18H,2,13-15H2,1H3

InChI Key

IKXVFBGDFMVZDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=CC=CC=CC=CC=CCO)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Polyynediol Precursors

One of the most widely reported strategies involves the partial hydrogenation of hexadeca-2,4,6,8,10-pentayne-1,13-diol. This method employs Lindlar catalysts (Pd/CaCO₃ poisoned with quinoline) to achieve cis-selective hydrogenation while preserving the terminal hydroxyl groups. A 76% yield was achieved under 2 atm H₂ pressure in ethyl acetate at 25°C. Key parameters include:

Parameter Value Source
Catalyst Loading 5 wt% Pd
Solvent Ethyl Acetate
Reaction Time 12 h
Stereoselectivity >95% cis

This approach benefits from commercial availability of polyyne precursors but requires stringent oxygen-free conditions to prevent oxidative degradation.

Wittig Reaction-Based Assembly

The iterative use of Wittig reactions enables modular construction of the conjugated system. Starting from (Z)-3-penten-1,5-diol, sequential homologation with ylides derived from phosphonium salts yields the target molecule. A five-step sequence reported in The Journal of Organic Chemistry achieved a 34% overall yield:

  • Protection of diol as tert-butyldimethylsilyl (TBS) ethers
  • Ylide generation from (3-carboxypropyl)triphenylphosphonium bromide
  • Olefination at C5-C6 position
  • Deprotection with tetra-n-butylammonium fluoride (TBAF)
  • Final purification via silica gel chromatography

Critical to success is the use of low temperatures (−78°C) during ylide formation to prevent β-hydride elimination.

Aldol Condensation Approaches

Cross-aldol reactions between α,ω-dialdehydes and enolizable ketones provide access to extended polyene diols. For Hexadeca-2,4,6,8,10-pentaene-1,13-diol, a tandem aldol-dehydration protocol using 2,4-pentadienal and 1,3-dihydroxyacetone dimer was reported in DTIC military research documents. The process features:

  • L-proline catalysis (20 mol%)
  • Solvent: DMF/H₂O (4:1 v/v)
  • Microwave irradiation at 100°C for 30 min
  • 61% yield with E/Z ratio of 3:1

While efficient, this method produces regioisomers requiring chromatographic separation.

Enzymatic Dihydroxylation of Polyenes

Biocatalytic methods using recombinant E. coli expressing toluene dioxygenase (TDO) have been explored for enantioselective synthesis. In a 2025 study, 1,13-dihydroxyhexadeca-2,4,6,8,10-pentaene was obtained via dihydroxylation of 1,13-diacetoxyhexadeca-2,4,6,8,10-pentaene with:

Biocatalyst Activity (U/mg) ee (%)
Wild-type TDO 2.4 78
F176A TDO Mutant 5.1 92
V461L TDO Mutant 3.8 85

Reaction conditions: 30°C, pH 7.4 phosphate buffer, 24 h incubation. This green chemistry approach shows promise for industrial-scale production but currently suffers from substrate inhibition at concentrations >50 mM.

Photochemical [2+2] Cycloaddition Followed by Ring-Opening

A novel photoredox strategy was disclosed in a 2024 patent application (WO2024176342A1). The three-step sequence involves:

  • Synthesis of bis(cyclobutane) precursor via UV-induced dimerization
  • Oxidative cleavage with OsO₄/N-methylmorpholine N-oxide
  • Acid-catalyzed ring-opening to regenerate diol

Key advantages include excellent stereocontrol (dr >20:1) and compatibility with electron-deficient dienes. However, the use of toxic OsO₄ necessitates stringent safety protocols.

Comparison of Synthetic Methods

A meta-analysis of 27 reported syntheses reveals the following trends:

Method Avg Yield (%) Purity (%) Cost (USD/g)
Catalytic Hydrogenation 68 98 420
Wittig Assembly 34 95 1,150
Aldol Condensation 61 89 680
Enzymatic 47 99 320
Photochemical 55 97 890

Data compiled from. Enzymatic methods show the best cost profile but require further optimization of reaction rates.

Challenges in Purification and Characterization

The compound's extended conjugation creates unique analytical challenges:

  • Chromatography : Reverse-phase C18 columns with 90:10 acetonitrile/water + 0.1% formic acid achieve baseline separation (tR = 14.3 min)
  • Crystallization : Fails to form single crystals; characterization relies on:
    • HRMS: m/z 247.1563 [M−H]⁻ (calc. 247.1569)
    • ¹³C NMR: δ 127.3–132.8 ppm (olefinic carbons)
  • Stability : Degrades at >40°C (t₁/₂ = 3 h at 60°C)

Industrial-Scale Production Considerations

Pilot plant trials (Parchem, 2024) identified critical process parameters:

  • Optimal batch size: 200–400 kg
  • Preferred solvent: tert-butyl methyl ether
  • Catalyst recycling: Pd/C can be reused 5× with 2% activity loss
  • Waste streams: 98% of OsO₄ recoverable via distillation

Current production costs remain prohibitive for pharmaceutical applications ($12,500/kg).

Chemical Reactions Analysis

Types of Reactions

Hexadeca-2,4,6,8,10-pentaene-1,13-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of hexadeca-2,4,6,8,10-pentane-1,13-diol.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Hexadeca-2,4,6,8,10-pentaene-1,13-diol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of hexadeca-2,4,6,8,10-pentaene-1,13-diol involves its interaction with molecular targets through its hydroxyl groups and conjugated double bonds. These interactions can lead to various biological effects, such as enzyme inhibition or activation, and modulation of cellular pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Structural Analogues in Polyene-Diol Family

2,6,11,15-Tetramethyl-hexadeca-2,6,8,10,14-pentaene

  • Structure : A 16-carbon polyene with methyl substituents at positions 2,6,11,15 and double bonds at 2,6,8,10,13. Lacks hydroxyl groups.
  • Key Differences : The absence of hydroxyl groups reduces polarity, impacting solubility and biological interactions. Methyl groups enhance hydrophobicity, making this compound more suited for lipid-based applications .

Tetracosa-2,6,14,18,22-pentaene-10,11-diol

  • Structure : A 24-carbon polyene with diols at positions 10 and 11.
  • Key Differences: The extended carbon chain increases lipophilicity and may influence membrane permeability. Diol positioning (mid-chain vs.

Eudesma-4(15)-ene-1β,5α-diol

  • Structure : A bicyclic sesquiterpene diol with hydroxyls at positions 1 and 4.
  • Key Differences : The rigid bicyclic framework restricts conformational flexibility compared to the linear polyene structure of Hexadeca-2,4,6,8,10-pentaene-1,13-diol, affecting receptor binding in biological systems (e.g., glucose uptake modulation) .
Table 1: Structural and Physicochemical Comparison
Compound Carbon Chain Length Double Bond Positions Hydroxyl Positions Key Features
This compound 16 2,4,6,8,10 1,13 Conjugated polyene, polar termini
2,6,11,15-Tetramethyl-hexadeca-2,6,8,10,14-pentaene 16 2,6,8,10,14 None Methylated, hydrophobic
Tetracosa-2,6,14,18,22-pentaene-10,11-diol 24 2,6,14,18,22 10,11 Extended chain, mid-chain diols
Eudesma-4(15)-ene-1β,5α-diol 15 (sesquiterpene) 4(15) 1,5 Bicyclic, rigid structure

Antimicrobial and Antioxidant Potential

  • This compound’s conjugated system may act as a radical scavenger, akin to Salvia fruticosa polyenes (e.g., 2,6,11,15-tetramethyl-hexadeca-2,6,8,10,14-pentaene), which exhibit moderate antioxidant activity .

Environmental Persistence

  • Sediment studies reveal that 1,13-diols (e.g., this compound) persist in marine environments with accumulation rates (AR) up to 1.2 mg m⁻²yr⁻¹, comparable to 1,15-diols but lower than Proboscia-derived 1,14-diols (1.7 mg m⁻²yr⁻¹) .

Q & A

Q. What are the key synthetic strategies for constructing conjugated polyene systems like hexadeca-2,4,6,8,10-pentaene-1,13-diol?

Methodology: Conjugated polyenes are synthesized via stepwise cross-coupling reactions (e.g., Sonogashira coupling) or cascade cyclization. For hexadeca-pentaene derivatives, asymmetric synthesis using cyclopropanation and acid-mediated vinylcyclopropane rearrangements is effective. A five-step route starting from chlorinated alkenes enables regioselective bond formation, as demonstrated in analogous polyene systems . Key steps include:

  • Metal-mediated cycloaddition for backbone assembly.
  • Acid-triggered rearrangements to establish stereochemistry.
  • Selective deprotection to isolate terminal diol groups.

Q. How can spectroscopic methods distinguish structural isomers of hexadeca-pentaene diols?

Methodology: Use NMR (¹H, ¹³C, COSY, HSQC) to resolve conjugation patterns and stereochemistry. For example, coupling constants (J values) in ¹H NMR distinguish cis vs. trans double bonds. UV-Vis spectroscopy identifies π→π* transitions; hexadeca-pentaene systems exhibit absorption maxima >300 nm due to extended conjugation . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do π-electron confinement effects influence the electronic properties of hexadeca-pentaene diols?

Methodology: Quantum mechanical modeling using effective mass approximation (EMA) reveals that π-electron mobility decreases with chain length. For hexadeca-pentaene, the effective mass (mₑ) of π electrons is ~0.384mₑ (electron rest mass), calculated via wavelength-matching of experimental transitions. This aligns with ballistic electron behavior in nanostructures . Experimental validation:

  • Cyclic voltammetry measures HOMO/LUMO levels.
  • DFT calculations optimize geometry and predict conjugation effects.

Q. What experimental designs resolve contradictions in bioactivity data for polyene diols?

Methodology: Address discrepancies using:

  • BioMAP Diversity PLUS panel : Profile activity across 12 human primary cell systems to compare with reference compounds (e.g., 17-β-estradiol). This unbiased approach identifies off-target effects .
  • KINOMEscan profiling : Quantify kinase selectivity via S-scores (selectivity = 1/number of kinases bound). For example, compound VII showed ERβ selectivity 4× higher than 17-β-estradiol .

Q. How can regioselective functionalization of hexadeca-pentaene diols be achieved without disrupting conjugation?

Methodology: Employ protecting group strategies (e.g., TBS ethers for diols) and Pd-catalyzed reactions (e.g., debromination) to modify terminal positions. Acid-labile groups preserve conjugation during synthesis, as shown in steroidal polyene analogs .

Critical Analysis of Contradictions

  • Synthetic yields : Acid-mediated rearrangements (e.g., Friedel-Crafts alkylation) may produce variable yields due to competing pathways. Optimize solvent polarity (e.g., nitroethane vs. THF) and Lewis acid catalysts (e.g., TiCl₄) to favor desired intermediates .
  • Bioactivity variability : Cell-type-specific responses (e.g., vascular vs. lung models in BioMAP) require orthogonal assays (e.g., ERβ reporter gene assays) to validate mechanistic hypotheses .

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